molecular formula C16H17NO5 B5136294 1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene

1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene

Cat. No. B5136294
M. Wt: 303.31 g/mol
InChI Key: AJHMLFLAAIALDO-UHFFFAOYSA-N
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Description

1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene, commonly known as ENPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ENPEB belongs to the class of compounds known as nitrobenzenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of ENPEB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. ENPEB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ENPEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
ENPEB has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. Studies have shown that ENPEB can reduce inflammation and pain in animal models of arthritis and colitis. ENPEB has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

ENPEB has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and diverse biological activities. However, ENPEB is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on ENPEB, including:
1. Identifying the molecular targets and signaling pathways involved in the anti-inflammatory, anti-cancer, and anti-microbial activities of ENPEB.
2. Investigating the pharmacokinetics and pharmacodynamics of ENPEB in animal models and humans.
3. Developing novel formulations and delivery methods for ENPEB to improve its efficacy and bioavailability.
4. Studying the potential applications of ENPEB in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
ENPEB is a promising chemical compound that has potential applications in the field of medicine. Its diverse biological activities and low toxicity profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

ENPEB can be synthesized using a multi-step reaction process that involves the condensation of 4-nitrophenoxyacetic acid with ethyl 4-bromobenzoate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-bromoethanol in the presence of potassium carbonate.

Scientific Research Applications

ENPEB has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that ENPEB can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes involved in inflammation. ENPEB has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-14-7-9-16(10-8-14)22-12-11-21-15-5-3-13(4-6-15)17(18)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLFLAAIALDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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